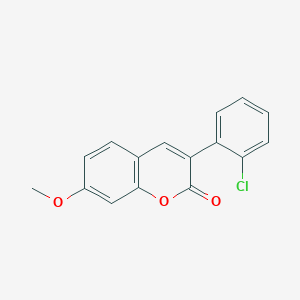

3-(2-Chlorophenyl)-7-methoxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

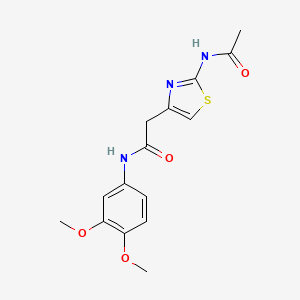

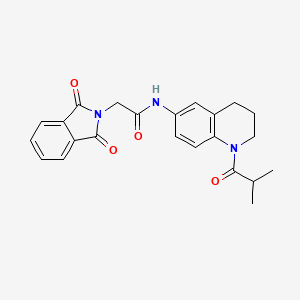

While the specific compound 3-(2-Chlorophenyl)-7-methoxychromen-2-one is not directly mentioned in the provided papers, we can infer some information based on similar compounds that have been studied. Chromen-2-one derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical research. The presence of a chlorophenyl group and a methoxy group in the compound suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of chromanone derivatives typically involves reactions such as nucleophilic addition or condensation. For example, the synthesis of a related compound, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, was achieved through the reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid, which involved nucleophilic addition and the opening of the pyrone ring . This suggests that a similar synthetic route could be employed for the synthesis of 3-(2-Chlorophenyl)-7-methoxychromen-2-one, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromen-2-one core, which can be further substituted with various functional groups. X-ray crystallography is a common technique used to determine the crystal structure of these compounds. For instance, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined to crystallize in the monoclinic crystal system, with specific cell constants and the formation of linear chains due to p-p stacking . This information provides insight into how the chlorophenyl and methoxy groups might influence the overall structure of 3-(2-Chlorophenyl)-7-methoxychromen-2-one.

Chemical Reactions Analysis

Chromanone derivatives can undergo various chemical reactions, including hydrolysis, as seen in the selective basic hydrolysis of a benzodiazepinone derivative, which resulted in the formation of hydroxy derivatives . This indicates that 3-(2-Chlorophenyl)-7-methoxychromen-2-one could also be reactive under basic conditions, potentially leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by their molecular structure. For example, the presence of methoxy groups can impact the compound's thermal stability, as seen in the thermal investigation of a related chromanone, which was stable up to 128°C . Additionally, the electronic properties such as HOMO-LUMO energy gap, hyperpolarizability, and molecular electrostatic potential (MEP) can be studied using computational methods like DFT, as demonstrated for other chlorophenyl-containing compounds . These studies provide valuable information on the reactivity, stability, and potential applications of these compounds.

properties

IUPAC Name |

3-(2-chlorophenyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-11-7-6-10-8-13(16(18)20-15(10)9-11)12-4-2-3-5-14(12)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATZHDHMJOVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)

![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2549215.png)

![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)

![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)

![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)